molecular formula C5H10O2 B028581 (R)-Tetrahydro-2H-pyran-3-OL CAS No. 100937-76-6

(R)-Tetrahydro-2H-pyran-3-OL

Cat. No.: B028581
CAS No.: 100937-76-6
M. Wt: 102.13 g/mol
InChI Key: BHDLTOUYJMTTTM-RXMQYKEDSA-N
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Description

®-Tetrahydro-2H-pyran-3-OL is a chiral organic compound with the molecular formula C5H10O2 It is a tetrahydropyran derivative, characterized by a hydroxyl group attached to the third carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Tetrahydro-2H-pyran-3-OL can be synthesized through several methods. One common approach involves the asymmetric reduction of 3,4-dihydro-2H-pyran-3-one using chiral catalysts. This reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. Another method involves the enzymatic reduction of the same precursor using alcohol dehydrogenases, which offers high enantioselectivity.

Industrial Production Methods: Industrial production of ®-Tetrahydro-2H-pyran-3-OL often utilizes the catalytic hydrogenation method due to its scalability and cost-effectiveness. The process involves the use of high-pressure hydrogenation reactors and chiral catalysts to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-Tetrahydro-2H-pyran-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form tetrahydropyran derivatives with different substituents.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination reactions.

Major Products:

    Oxidation: Formation of 3,4-dihydro-2H-pyran-3-one or 3-hydroxy-2H-pyran-4-one.

    Reduction: Formation of various tetrahydropyran derivatives.

    Substitution: Formation of halogenated or aminated tetrahydropyran derivatives.

Scientific Research Applications

®-Tetrahydro-2H-pyran-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-Tetrahydro-2H-pyran-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    (S)-Tetrahydro-2H-pyran-3-OL: The enantiomer of ®-Tetrahydro-2H-pyran-3-OL, which may have different biological activities and properties.

    Tetrahydropyran: The parent compound without the hydroxyl group, used as a solvent and intermediate in organic synthesis.

    3,4-Dihydro-2H-pyran-3-one: A precursor in the synthesis of ®-Tetrahydro-2H-pyran-3-OL.

Uniqueness: ®-Tetrahydro-2H-pyran-3-OL is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems. Its enantiomeric purity is crucial for applications in pharmaceuticals, where the ®-enantiomer may exhibit different pharmacological effects compared to the (S)-enantiomer.

Properties

IUPAC Name

(3R)-oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLTOUYJMTTTM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482681
Record name (R)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100937-76-6
Record name (R)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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